molecular formula C24H23ClN4O2 B10957015 6-Amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B10957015
M. Wt: 434.9 g/mol
InChI Key: AYUTWUNEIAGKBO-UHFFFAOYSA-N
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Description

6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves a multi-component reaction. One common method includes the reaction of hydrazine monohydrate, ethyl acetoacetate, arylaldehydes, and malononitrile in the presence of a catalyst such as P2O5/SiO2, H3PO4/Al2O3, or cellulose sulfuric acid . The reaction is carried out under reflux conditions, leading to high yields of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of heterogeneous reusable catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted amino or cyano derivatives.

Scientific Research Applications

6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases or cyclooxygenases, thereby modulating various biochemical pathways. The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorophenoxy, and cyanide groups makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C24H23ClN4O2

Molecular Weight

434.9 g/mol

IUPAC Name

6-amino-4-[3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C24H23ClN4O2/c1-12-9-13(2)20(14(3)19(12)11-30-17-7-5-16(25)6-8-17)22-18(10-26)23(27)31-24-21(22)15(4)28-29-24/h5-9,22H,11,27H2,1-4H3,(H,28,29)

InChI Key

AYUTWUNEIAGKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1COC2=CC=C(C=C2)Cl)C)C3C(=C(OC4=NNC(=C34)C)N)C#N)C

Origin of Product

United States

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